Dioleoylphosphatidic acid
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Overview
Description
Dioleoyl phosphatidic acid is a phosphatidic acid in which the phosphatidyl acyl groups are both oleoyl. It is a conjugate acid of a dioleoylphosphatidate(2-).
Scientific Research Applications
Membrane Structure and Phase Behavior
- Inverted Hexagonal Phase Transition : DOPA induces a transition from L(alpha) to H(II) phase in dipalmitoleoylphosphatidylethanolamine (DPOPE) membranes, suggesting its role in stabilizing certain membrane structures (Li & Yamazaki, 2004).
Membrane Compression and Asymmetry
- Asymmetrical Membranes and Surface Tension : The impact of DOPA on asymmetrical lipid vesicles demonstrates its influence on membrane lateral compression and differential packing in membrane layers (Traïkia et al., 2002).
Cellular Signaling
- Calcium Signaling in Cancer Cells : DOPA affects intracellular calcium concentration in human colon cancer cell lines, possibly via endogenous LPA receptors, suggesting a role in cellular signaling pathways (Chang et al., 2007).
Phase Behavior in Lipid Mixtures
- Three-Phase or Two-Phase End Points : The phase behavior of DOPA in mixtures with dioleoylphosphatidylcholine (DOPC) highlights its ability to control demixing and phase separation in biological systems (Lamberson et al., 2009).
Role in ERK Cascade Activation
- Activation of ERK Cascade : DOPA plays a crucial role in the activation of the ERK cascade, indicating its importance in cell signaling mechanisms (Kraft et al., 2008).
Morphological Changes in Cells
- Morphological Changes in Glioma Cells : DOPA induces morphological changes in C6 glioma cells through endogenous LPA receptors, highlighting its potential role in cellular morphology and behavior (Chang et al., 2008).
Gastric Ulcer Protection
- Protection Against Gastric Ulcer : Research suggests that lysophosphatidic acids, including those with DOPA, might protect against gastric ulcers under stress conditions (Adachi et al., 2011).
Culture Medium for Parasite Growth
- Growth of Plasmodium falciparum : DOPA is beneficial for the growth of Plasmodium falciparum, the parasite responsible for malaria, in a chemically defined culture medium (Asahi, 2009).
LPA Receptor Characterization
- Characterization of LPA Receptors : The study of DOPA has helped in the characterization of LPA receptors and their roles in various physiological and pathological processes (Noguchi et al., 2003).
Impact on Biomembrane Properties
- Effect on Biomembrane Properties : DOPA impacts the properties of zwitterionic bilayers, providing insights into lipid organization and membrane dynamics (Kwolek et al., 2015).
Properties
Molecular Formula |
C39H73O8P |
---|---|
Molecular Weight |
701 g/mol |
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18- |
InChI Key |
MHUWZNTUIIFHAS-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phosphate dioleoylphosphatidic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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